molecular formula C26H39N3O4 B13415001 (S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester CAS No. 53111-06-1

(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester

Cat. No.: B13415001
CAS No.: 53111-06-1
M. Wt: 457.6 g/mol
InChI Key: NDCSLSQMEBPVPR-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester is a complex organic compound with a unique structure that includes cyclohexyl groups, carbamic acid, and phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclohexylamine derivatives, followed by the introduction of carbamic acid and phenylmethyl ester groups through a series of reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials and chemical products, such as polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester include other carbamic acid derivatives and esters with cyclohexyl groups. Examples include:

  • N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamic acid esters
  • Cyclohexylcarbamic acid derivatives

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

53111-06-1

Molecular Formula

C26H39N3O4

Molecular Weight

457.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H39N3O4/c1-19(2)23(28-26(32)33-18-20-12-6-3-7-13-20)24(30)29(22-16-10-5-11-17-22)25(31)27-21-14-8-4-9-15-21/h3,6-7,12-13,19,21-23H,4-5,8-11,14-18H2,1-2H3,(H,27,31)(H,28,32)/t23-/m0/s1

InChI Key

NDCSLSQMEBPVPR-QHCPKHFHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CCCCC1)C(=O)NC2CCCCC2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)N(C1CCCCC1)C(=O)NC2CCCCC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.